1-ACETYL-N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-4-PIPERIDINECARBOXAMIDE
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Overview
Description
1-ACETYL-N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidinecarboxamide core, a thienyl group, and a methoxyphenyl moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthetic routes typically involve the use of reagents such as acetic anhydride, thienyl derivatives, and methoxyphenyl isocyanate . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Chemical Reactions Analysis
1-ACETYL-N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents and conditions.
Scientific Research Applications
1-ACETYL-N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs with potential therapeutic properties, such as anti-inflammatory, anti-cancer, or anti-viral activities.
Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-ACETYL-N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-ACETYL-N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds containing the thiophene nucleus, which have various biological and pharmacological activities.
Piperidinecarboxamide Derivatives: Compounds with a piperidinecarboxamide core, which are used in medicinal chemistry for their therapeutic potential.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl moiety, which are known for their diverse biological activities.
The uniqueness of this compound lies in its combination of these structural features, which may result in unique biological and chemical properties.
Properties
IUPAC Name |
1-acetyl-N-[3-[(2-methoxyphenyl)carbamoyl]-4,5-dimethylthiophen-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-13-14(2)30-22(24-20(27)16-9-11-25(12-10-16)15(3)26)19(13)21(28)23-17-7-5-6-8-18(17)29-4/h5-8,16H,9-12H2,1-4H3,(H,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQVFEWRGHLSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3CCN(CC3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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